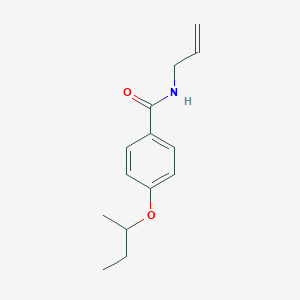
N-allyl-4-sec-butoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-allyl-4-sec-butoxybenzamide (ABBA) is a compound that has gained significant attention in scientific research due to its potential applications in various fields. ABBA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 249.34 g/mol.
Applications De Recherche Scientifique
N-allyl-4-sec-butoxybenzamide has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, N-allyl-4-sec-butoxybenzamide has been investigated for its anticancer, antifungal, and antibacterial properties. It has been shown to inhibit the growth of cancer cells and has potential as a lead compound for the development of new anticancer drugs. In materials science, N-allyl-4-sec-butoxybenzamide has been used as a building block for the synthesis of novel materials with unique properties. In environmental science, N-allyl-4-sec-butoxybenzamide has been studied for its potential as a corrosion inhibitor for metal surfaces.
Mécanisme D'action
The mechanism of action of N-allyl-4-sec-butoxybenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in cells. In cancer cells, N-allyl-4-sec-butoxybenzamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately cell death. In fungal and bacterial cells, N-allyl-4-sec-butoxybenzamide has been shown to disrupt the integrity of cell membranes, leading to cell death.
Biochemical and Physiological Effects:
N-allyl-4-sec-butoxybenzamide has been shown to have a range of biochemical and physiological effects, depending on the specific application. In cancer cells, N-allyl-4-sec-butoxybenzamide has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation. In fungal and bacterial cells, N-allyl-4-sec-butoxybenzamide has been shown to disrupt cell membrane integrity and inhibit cell growth. In materials science, N-allyl-4-sec-butoxybenzamide has been used as a building block for the synthesis of novel materials with unique properties, such as enhanced mechanical strength and thermal stability.
Avantages Et Limitations Des Expériences En Laboratoire
N-allyl-4-sec-butoxybenzamide has several advantages for use in lab experiments, including its relatively simple synthesis method, low cost, and wide range of potential applications. However, there are also some limitations to its use, including its low solubility in water and limited stability under certain conditions.
Orientations Futures
There are several future directions for research on N-allyl-4-sec-butoxybenzamide, including the development of new anticancer drugs based on its structure, the synthesis of novel materials with enhanced properties, and the investigation of its potential as a corrosion inhibitor for metal surfaces. Additionally, further studies are needed to fully understand the mechanism of action of N-allyl-4-sec-butoxybenzamide and its potential applications in various scientific fields.
Méthodes De Synthèse
The synthesis of N-allyl-4-sec-butoxybenzamide involves the reaction of 4-sec-butoxybenzoic acid with thionyl chloride to form 4-sec-butoxybenzoyl chloride. The resulting compound is then reacted with allylamine to produce N-allyl-4-sec-butoxybenzamide. The overall reaction can be represented as follows:
4-sec-butoxybenzoic acid + thionyl chloride → 4-sec-butoxybenzoyl chloride
4-sec-butoxybenzoyl chloride + allylamine → N-allyl-4-sec-butoxybenzamide
Propriétés
Nom du produit |
N-allyl-4-sec-butoxybenzamide |
|---|---|
Formule moléculaire |
C14H19NO2 |
Poids moléculaire |
233.31 g/mol |
Nom IUPAC |
4-butan-2-yloxy-N-prop-2-enylbenzamide |
InChI |
InChI=1S/C14H19NO2/c1-4-10-15-14(16)12-6-8-13(9-7-12)17-11(3)5-2/h4,6-9,11H,1,5,10H2,2-3H3,(H,15,16) |
Clé InChI |
AOPYGQPHDZLHIS-UHFFFAOYSA-N |
SMILES |
CCC(C)OC1=CC=C(C=C1)C(=O)NCC=C |
SMILES canonique |
CCC(C)OC1=CC=C(C=C1)C(=O)NCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[5-chloro-2-(tetrahydro-2-furanylmethoxy)phenyl]-4-isopropoxybenzamide](/img/structure/B268178.png)



![2,4-difluoro-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B268184.png)
![2,4-difluoro-N-[4-(2-methoxyethoxy)phenyl]benzamide](/img/structure/B268185.png)


![N-[4-(2-methoxyethoxy)phenyl]-3,3-dimethylbutanamide](/img/structure/B268193.png)
![2-isopropoxy-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B268196.png)
![2-chloro-N-cyclohexyl-5-[(phenylacetyl)amino]benzamide](/img/structure/B268197.png)
![3-[(phenylacetyl)amino]-N-propylbenzamide](/img/structure/B268198.png)
![N-(3-methoxypropyl)-4-[(phenylacetyl)amino]benzamide](/img/structure/B268199.png)